molecular formula C13H17N3O4S B2533299 N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-methyloxalamide CAS No. 899956-12-8

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-methyloxalamide

Cat. No.: B2533299
CAS No.: 899956-12-8
M. Wt: 311.36
InChI Key: AJQBFAXIYDDVGQ-UHFFFAOYSA-N
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Description

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-methyloxalamide is a synthetic oxalamide derivative featuring a 1,2-thiazinan-1,1-dioxide moiety attached to a phenyl ring.

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-14-12(17)13(18)15-10-4-6-11(7-5-10)16-8-2-3-9-21(16,19)20/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQBFAXIYDDVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-methyloxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline with oxalyl chloride to form the corresponding oxalamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a thiol or thioether.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-methyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dioxido group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

N1,N2-bis(4-benzyl-2-(4-(4-benzyl-2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)-2-methyl-5-oxoimidazolidin-1-yl)oxalamide (Compound 12)
  • Structure: Contains two imidazolidinone rings and benzyl groups, contrasting with the thiazinan-sulfone and methyl substituents in the target compound.
  • Synthesis: Refluxed in THF with phenylalanine for 24 hours, followed by ethanol recrystallization .
  • Key Differences : The absence of sulfur-based heterocycles and the presence of bulky benzyl groups likely reduce solubility compared to the target compound’s sulfone and methyl groups.
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (Compound 4)
  • Structure: Features azetidinone (four-membered lactam) rings and chloro substituents.
  • Synthesis : Utilizes triethylamine and chloroacetyl chloride in 1,4-dioxane at 10°C .
  • Key Differences: The azetidinone rings may confer greater ring strain and reactivity compared to the six-membered thiazinan-sulfone in the target compound.
Comparison Table: Oxalamide Derivatives
Feature Target Compound Compound 12 Compound 4
Core Structure Oxalamide + thiazinan-sulfone Oxalamide + imidazolidinone Oxalamide + azetidinone
Key Substituents Methyl, phenyl-thiazinan Benzyl, hydroxy-methoxyphenyl Chloro, hydroxy-methoxyphenyl
Synthesis Conditions Not provided in evidence THF reflux, 24 hours 1,4-dioxane, 10°C, 6 hours
Potential Solubility Moderate (sulfone polarity) Low (bulky benzyl groups) Moderate (chloro polarity)

Sulfur-Containing Heterocycles

Azo Alkynylplatinum (II) Complexes (L1–L4)
  • Structure : Include succinamide or ester linkages with phenyldiazenyl groups, unlike the thiazinan-sulfone in the target compound .
  • Relevance : Demonstrates the versatility of sulfur/nitrogen heterocycles in coordination chemistry, though the target compound’s sulfone group may enhance oxidative stability compared to azo-based systems.
Pesticide Sulfonamides (e.g., Tolylfluanid)
  • Structure: Dichloro-fluoro-sulfonamides with dimethylamino groups .
  • Key Differences : While both contain sulfonamide/sulfone groups, tolylfluanid’s aliphatic substituents contrast with the target compound’s aromatic thiazinan-phenyl system.

Research Implications and Gaps

  • Biological Activity: Sulfone-containing compounds often exhibit enhanced metabolic stability and binding affinity. The thiazinan-sulfone moiety may offer advantages over imidazolidinone or azetidinone derivatives in drug design.
  • Data Limitations : Direct comparative data (e.g., pharmacokinetics, toxicity) are absent in the provided evidence, highlighting the need for further experimental studies.

Biological Activity

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-methyloxalamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazinane ring with a dioxido group and an oxalamide moiety. The molecular formula is C16H18N2O4SC_{16}H_{18}N_2O_4S with a molecular weight of approximately 350.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, contributing to its pharmacological properties.

Structural Features

FeatureDescription
Thiazinane RingProvides structural stability and reactivity
Dioxido GroupEnhances electron density, influencing reactivity
Oxalamide MoietyKnown for bioactive properties

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazinane Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dioxido Group : Oxidation reactions using agents like meta-chloroperoxybenzoic acid are employed.
  • Coupling Reactions : The thiazinane derivative is coupled with a phenyl group through nucleophilic substitution.
  • Formation of the Oxalamide Moiety : Finalizing the structure by reacting with oxalyl chloride and an amine.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or function.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. It may induce apoptosis in cancer cells through mechanisms involving:

  • Enzyme Inhibition : Targeting specific enzymes critical for cancer cell proliferation.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with tumor growth.

The proposed mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking their activity.
  • Metal Coordination : Potential coordination with metal ions that can influence biological processes.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones in disc diffusion assays against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Investigation into Anticancer Properties

Another research effort focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with varying concentrations led to dose-dependent reductions in cell viability and increased apoptosis markers. Molecular docking studies further supported these findings by showing strong binding affinities to key proteins involved in cancer progression.

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